N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide
Description
The compound N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide is a synthetic organic molecule featuring a complex architecture. Key structural elements include:
- A 4-fluorophenyl group attached to a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom).
- A 2-methylquinolin-4-yl moiety linked via an ethanediamide (oxalamide) bridge.
- The ethanediamide linker (N-C-O-C-O-N) facilitates hydrogen bonding and influences solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N'-(2-methylquinolin-4-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3/c1-16-14-21(19-4-2-3-5-20(19)27-16)28-24(31)23(30)26-15-22(29-10-12-32-13-11-29)17-6-8-18(25)9-7-17/h2-9,14,22H,10-13,15H2,1H3,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGTXRGOFAMMGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC=C(C=C3)F)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorophenyl ethylamine and 2-methylquinoline. These intermediates are then subjected to a series of reactions, including amide bond formation and nucleophilic substitution, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluorophenyl and quinoline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethanediamide Derivatives
N-[2-(1,3-Benzodioxol-5-yl)-2-(4-phenyl-1-piperazinyl)ethyl]-N′-(4-fluorophenyl)ethanediamide (CAS 896347-31-2)
- Structural Similarities : Shares the ethanediamide core and 4-fluorophenyl group.
- Key Differences: Replaces the morpholine ring with a 4-phenylpiperazine group. Incorporates a 1,3-benzodioxol-5-yl (methylenedioxyphenyl) group instead of 2-methylquinoline.
- Piperazine vs. morpholine alters basicity and hydrogen-bonding capacity, affecting receptor binding .
| Property | Target Compound | CAS 896347-31-2 |
|---|---|---|
| Molecular Weight | ~490.5 g/mol (estimated) | 490.535 g/mol |
| Heterocycle | Morpholine | Piperazine |
| Aromatic Group | 2-Methylquinoline | 1,3-Benzodioxol-5-yl |
| Fluorophenyl Position | 4-Fluorophenyl | 4-Fluorophenyl |
Morpholine-Containing Analogues
Cabamiquine (6-fluoro-2-{4-[(morpholin-4-yl)methyl]phenyl}-N-[2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide)
- Structural Similarities: Features a morpholine group and a quinoline scaffold.
- Key Differences :
- Replaces the ethanediamide linker with a carboxamide group.
- Adds a pyrrolidinylethyl side chain and fluorophenyl-methyl substitution.
- Implications: The carboxamide linker may reduce conformational flexibility compared to ethanediamide.
Piperidine/Piperazine-Based Compounds
W-18 (1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide)
- Structural Similarities : Contains a piperidine core and aromatic substituents.
- Key Differences :
- Uses a sulfonamide linker instead of ethanediamide.
- Nitrophenyl and chlorophenyl groups confer distinct electronic properties.
- Implications :
Fentanyl Analogues (e.g., 4-Methoxybutyrylfentanyl)
- Structural Similarities : Shares aryl-ethyl-heterocycle motifs common in opioid receptor ligands.
- Key Differences :
- Fentanyl derivatives utilize a 4-piperidinyl core, whereas the target compound uses morpholine .
- The ethanediamide linker is absent in fentanyl analogues, which instead feature amide or carbamate linkages.
- Implications :
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity: The 2-methylquinoline group in the target compound increases hydrophobicity compared to benzodioxole or piperazine-containing analogues .
- Hydrogen Bonding : The ethanediamide linker provides two hydrogen-bond acceptors, enhancing interactions with polar residues in target proteins .
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